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Compound of Interest

Compound Name: NRC-2694

Cat. No.: B1680079

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the dosing, administration, and
mechanism of action of NRC-2694, an investigational epidermal growth factor receptor (EGFR)
inhibitor. The information is primarily based on the protocol for the Phase 2 clinical trial
NCT05283226, which is evaluating NRC-2694-A in combination with paclitaxel for the
treatment of recurrent and/or metastatic head and neck squamous cell carcinoma (R/M-
HNSCC).

Mechanism of Action

NRC-2694 is an orally bioavailable, small-molecule inhibitor of the epidermal growth factor
receptor (EGFR).[1][2] In many types of cancer, including HNSCC, EGFR is overexpressed and
its signaling pathway is dysregulated, leading to uncontrolled cell proliferation and survival.
NRC-2694 binds to the tyrosine kinase domain of EGFR, inhibiting its downstream signaling
and thereby inducing cell death in tumor cells that express EGFR.[1][2]

The EGFR signaling pathway is a complex cascade of events initiated by the binding of ligands
such as epidermal growth factor (EGF) or transforming growth factor-alpha (TGF-a). This
binding leads to receptor dimerization and autophosphorylation of tyrosine residues in the
intracellular domain. These phosphorylated residues then serve as docking sites for various
adaptor proteins and enzymes, activating downstream pathways like the RAS-RAF-MEK-ERK
(MAPK) pathway and the PI3K-Akt-mTOR pathway, both of which are critical for cell
proliferation and survival.
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Below is a diagram illustrating the EGFR signaling pathway and the point of intervention for

NRC-2694.
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EGFR Signaling Pathway Inhibition by NRC-2694

Dosing and Administration in Clinical Research

The following tables summarize the dosing and administration of NRC-2694-A in the Phase 2
clinical trial NCT05283226.[1][2][3] It is important to note that specific quantitative data from the
preceding Phase | and Indian Phase Il trials are not publicly available in the searched
documents. The US Phase 2 trial design is based on positive responses from these earlier

studies.[1][2]

Table 1: Investigational Agent Dosing

Investigational
Dosage Form Dose

Agent

Route of Dosing
Administration Schedule

NRC-2694-A Tablets 300 mg

Oral Once daily
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Table 2: Combination Therapy Regimen (NCT05283226)

Route of ]
. Dosing Cycle Number of
Agent Dose Administrat
. Schedule Length Cycles
ion
NRC-2694-A 300 mg Oral Once daily 21 days 6 or more
Over
approximatel
) Intravenous
Paclitaxel 175 mg/m? ) y 3 hours, 21 days 6 or more
(IV) Infusion
once per
cycle

Clinical Trial Protocol: Phase 2 Study
(NCT05283226)

This section outlines the key components of the protocol for the multi-center, single-arm, open-
label Phase 2 clinical trial of NRC-2694-A in combination with paclitaxel.

Study Objectives

o Primary Objective: To evaluate the objective response rate (ORR) of NRC-2694-A in
combination with paclitaxel.[1][2]

o Secondary Objectives: To assess the safety and tolerability of the combination therapy, as
well as other efficacy endpoints such as duration of response (DoR), disease control rate
(DCR), progression-free survival (PFS), and overall survival (OS).

Patient Population

The study enrolls adult patients (=18 years) with histologically confirmed R/M-HNSCC who
have progressed on or after treatment with an immune checkpoint inhibitor (ICI).[1][2] Key
inclusion and exclusion criteria are summarized below.

Table 3: Key Eligibility Criteria (NCT05283226)
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Inclusion Criteria

Exclusion Criteria

Histologically confirmed R/M-HNSCC

Prior treatment with a taxane for R/M disease

Disease progression on or after ICI therapy

Active or uncontrolled central nervous system

(CNS) metastases

At least one measurable lesion as per RECIST
11

Significant cardiovascular, pulmonary, or other

systemic diseases

Eastern Cooperative Oncology Group (ECOG)

performance status of 0-1

Known hypersensitivity to any of the study drugs

or their excipients

Adequate organ and bone marrow function

Experimental Workflow

The experimental workflow for a patient enrolled in the NCT05283226 trial is depicted in the

following diagram.
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Patient Workflow in the NCT05283226 Trial

Efficacy and Safety Assessments

Efficacy Assessment:
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The primary endpoint of Objective Response Rate (ORR) is assessed by the investigator
according to the Response Evaluation Criteria in Solid Tumors version 1.1 (RECIST 1.1).[1][2]
Tumor assessments, including imaging (e.g., CT or MRI), are performed at baseline and every
6 weeks thereafter.[1][2]

Table 4: RECIST 1.1 Response Criteria

Response Criteria

Disappearance of all target lesions. Any
Complete Response (CR) pathological lymph nodes must have a reduction

in short axis to <10 mm.

At least a 30% decrease in the sum of
Partial Response (PR) diameters of target lesions, taking as a

reference the baseline sum diameters.

At least a 20% increase in the sum of diameters
of target lesions, taking as a reference the
smallest sum on study. In addition to the relative
Progressive Disease (PD) increase, the sum must also demonstrate an
absolute increase of at least 5 mm. The
appearance of one or more new lesions is also

considered progression.

Neither sufficient shrinkage to qualify for PR nor
Stable Di (SD) sufficient increase to qualify for PD, taking as a
able Disease
reference the smallest sum diameters while on

study.

Safety Assessment:

Safety and tolerability are monitored continuously throughout the trial. Adverse events (AES)
are graded according to the National Cancer Institute Common Terminology Criteria for
Adverse Events (NCI CTCAE) version 5.0. Routine monitoring includes physical examinations,
vital signs, and laboratory tests (hematology, clinical chemistry, and urinalysis).[3]

Table 5: Key Safety Monitoring Parameters
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Parameter Frequency

Physical Examination & Vital Signs At each study visit

Hematology (CBC with differential) At baseline and regularly during treatment
Clinical Chemistry (liver and renal function) At baseline and regularly during treatment
Urinalysis At baseline and as clinically indicated

Continuously throughout the study and for a

Adverse Event Monitoring - )
specified period after the last dose

For further details on the clinical trial, please refer to the official trial registration at
ClinicalTrials.gov, identifier: NCT05283226.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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